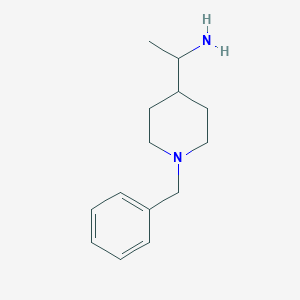

1-(1-Benzylpiperidin-4-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

1-(1-benzylpiperidin-4-yl)ethanamine |

InChI |

InChI=1S/C14H22N2/c1-12(15)14-7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3 |

InChI Key |

UJMMXMMSMIZNAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCN(CC1)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving 1 1 Benzylpiperidin 4 Yl Ethan 1 Amine

Established Synthetic Routes for 1-(1-Benzylpiperidin-4-yl)ethan-1-amine

The synthesis of this compound typically originates from the readily available precursor, 1-benzyl-4-piperidone. chemicalbook.comresearchgate.net The primary strategies involve the formation of the 1-aminoethyl side chain at the 4-position of the piperidine (B6355638) ring through methods such as reductive amination or the reduction of intermediate species like oximes.

Reductive Amination Approaches for Piperidine-4-one Derivatives

Reductive amination is a cornerstone method for amine synthesis, converting carbonyl compounds into amines. organic-chemistry.org For the synthesis of this compound, this approach would logically start from the key intermediate ketone, 1-(1-benzylpiperidin-4-yl)ethanone. This ketone can be prepared from 1-benzyl-4-piperidone via a Grignard reaction with a methylating agent followed by oxidation of the resultant alcohol.

Once the ketone intermediate is obtained, it can be converted to the target primary amine using a one-pot reductive amination process. chemrxiv.org This involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ. A variety of reducing agents are suitable for this transformation, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective option that is tolerant of many functional groups. figshare.comharvard.edu

A classic variation of this transformation is the Leuckart reaction, which specifically uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. wikipedia.orgmdpi.com This reaction requires high temperatures, often exceeding 120°C, to drive the conversion of the ketone to the corresponding N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. ntnu.noscribd.com The Leuckart reaction has been widely applied to the synthesis of amines from various ketones and represents a viable, albeit forceful, method for this synthetic step. mdpi.comresearchgate.net

Table 1: Proposed Reagents for Reductive Amination of 1-(1-benzylpiperidin-4-yl)ethanone

| Method | Nitrogen Source | Reducing Agent | Typical Conditions |

| Direct Reductive Amination | Ammonia (or NH4OAc) | Sodium triacetoxyborohydride | Acetic acid catalyst, mild temperatures |

| Direct Reductive Amination | Ammonia (or NH4OAc) | Sodium cyanoborohydride | pH control (6-7), mild temperatures |

| Leuckart Reaction | Ammonium Formate | Formic Acid (from reagent) | High temperature (120-180°C) |

| Leuckart Reaction | Formamide | Formamide | High temperature (>165°C) |

Alkylation and Reduction Strategies

An alternative to direct reductive amination is a two-step process involving the formation and subsequent reduction of an intermediate. A common strategy involves the conversion of the ketone, 1-(1-benzylpiperidin-4-yl)ethanone, to its corresponding oxime by reaction with hydroxylamine. The resulting oxime can then be reduced to the primary amine using various reducing agents. Common reagents for oxime reduction include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Raney Nickel), or sodium in ethanol. This pathway avoids the high temperatures of the Leuckart reaction and offers a different set of conditions for optimization.

Derivatization Strategies Utilizing the Primary Amine Moiety of this compound

The primary amine of this compound serves as a key functional handle for molecular elaboration. This nucleophilic group readily participates in a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules. While specific derivatizations of this exact compound are not extensively documented, the reactivity of its primary amine can be illustrated by examining reactions of closely related analogues such as 4-amino-1-benzylpiperidine (B41602) and 2-(1-benzylpiperidin-4-yl)ethanamine (B1271203).

Amide Bond Formation Reactions

The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry. researchgate.netresearchgate.net The primary amine of the title compound is expected to react readily with activated carboxylic acid derivatives to form amides. Standard coupling methods, such as the Schotten-Baumann reaction involving an acyl chloride in the presence of a base, are effective. fishersci.co.uk Alternatively, a wide array of modern peptide coupling reagents (e.g., HATU, HBTU, EDC) can be employed to facilitate the reaction between a carboxylic acid and the amine under mild conditions, minimizing side reactions. fishersci.co.ukcore.ac.uk

This reactivity is demonstrated in studies on the related compound, 4-amino-1-benzylpiperidine. For instance, a series of N-(1-benzylpiperidin-4-yl)arylacetamides were synthesized to explore their activity as sigma-1 receptor ligands. researchgate.net Similarly, N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid have been prepared and evaluated as potential cholinesterase inhibitors. nih.gov These examples underscore the utility of the amino-benzylpiperidine scaffold in constructing diverse amide libraries.

Table 2: Examples of Amide Derivatives Synthesized from a Related Analogue (4-Amino-1-benzylpiperidine)

| Amine Starting Material | Acylating Agent/Carboxylic Acid | Resulting Amide Class | Reference |

| 4-Amino-1-benzylpiperidine | Phenylacetic acid derivatives | N-(1-Benzylpiperidin-4-yl)arylacetamides | researchgate.net |

| 4-Amino-1-benzylpiperidine | 1H-Indole-5-carboxylic acid | 1-Benzylpiperidine (B1218667) amide of 1H-indole-5-carboxylic acid | nih.gov |

Coupling Reactions for Hybrid Molecule Construction

The primary amine is an excellent nucleophile for use in coupling reactions to create hybrid molecules that integrate the benzylpiperidine motif with other pharmacophores. This is exemplified in the synthesis of acetylcholinesterase (AChE) inhibitors, where the related compound 2-(1-benzylpiperidin-4-yl)ethanamine was coupled with a 3-chloro-6-phenylpyridazine (B182944) moiety. nih.gov This reaction, a nucleophilic aromatic substitution, effectively links the two key structural units to generate a potent hybrid molecule.

Furthermore, the core 1-benzyl-4-piperidone scaffold is a versatile starting point for palladium-catalyzed cross-coupling reactions. Methods such as the Shapiro reaction followed by Suzuki or Negishi coupling have been used to generate 4-arylpiperidines, demonstrating how the piperidine ring can be functionalized to connect with various aromatic systems. nih.govresearchgate.net

Modifications to the Piperidine Ring and Benzyl (B1604629) Moiety in Related Analogues

To probe structure-activity relationships and optimize physicochemical properties, systematic modifications of the benzylpiperidine scaffold are often undertaken. These changes can target the piperidine ring itself or the N-benzyl substituent. researchgate.net

Piperidine Ring Modifications: The conformation of the piperidine ring can be constrained to improve binding affinity for a biological target. This has been achieved by introducing one- or two-carbon bridges to create rigid systems like 2-azanorbornanes, nortropanes, and isoquinuclidines. nih.gov Another strategy involves the introduction of a spirocyclic moiety onto the piperidine ring, as demonstrated in the synthesis of an analogue of the DPP-4 inhibitor Alogliptin. beilstein-journals.org Such modifications alter the three-dimensional shape and vectoral presentation of functional groups. rsc.org

Benzyl Moiety Modifications: The N-benzyl group plays a critical role in the biological activity of many compounds, often engaging in crucial cation-π and π-π interactions with target proteins. researchgate.net Its structure can be readily modified. For example, in the development of cholinesterase inhibitors, analogues bearing chloro- and other electron-rich substituents on the phenyl ring of the benzyl group were synthesized to modulate target engagement. nih.govajchem-a.com In other cases, the entire benzyl group may be replaced by other N-substituents to fine-tune properties. nih.gov

Table 3: Examples of Structural Modifications in Benzylpiperidine Analogues

| Modification Type | Structural Change | Rationale / Application | Reference(s) |

| Piperidine Ring | Bridged Systems (e.g., nortropane) | Conformational control, probe receptor affinity | nih.gov |

| Piperidine Ring | Spirocyclization (e.g., spirocyclopropane) | Study effect on enzyme interaction, novel analogues | beilstein-journals.org |

| Benzyl Moiety | Phenyl Ring Substitution (e.g., -Cl) | Optimize binding interactions, improve potency | nih.govajchem-a.com |

| Benzyl Moiety | Isosteric Replacement | Alter physicochemical properties, explore SAR | nih.gov |

Advanced Synthetic Techniques for Analogues and Scaffold Expansion

The this compound scaffold serves as a crucial starting point for the development of a diverse range of chemical entities. Advanced synthetic methodologies are employed to systematically modify this core structure, enabling comprehensive structure-activity relationship (SAR) studies. These techniques focus on generating analogues through functionalization of the primary amine, modification of the N-benzyl group, and, more significantly, through scaffold expansion and hopping strategies to access novel chemical space.

A cornerstone for many of these synthetic endeavors is the versatile heterocyclic building block, 1-benzyl-4-piperidone, which provides a reactive handle for extensive chemical elaboration. sigmaaldrich.com

Modification of the N-Benzyl Group

A key strategy for diversifying the core structure involves the modification of the substituent on the piperidine nitrogen. This typically involves a two-step process: N-debenzylation followed by re-functionalization with various alkyl or aryl groups.

N-Debenzylation: The removal of the benzyl group is a critical transformation that opens the gateway to a multitude of analogues. Catalytic hydrogenation is a common and effective method. For instance, deprotection can be achieved using palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) under a hydrogen atmosphere. nih.gov In some cases, particularly with complex or sensitive substrates, the efficiency of this reaction can be low. It has been demonstrated that the addition of an acid, such as acetic acid, can significantly facilitate the hydrogenolysis, leading to improved yields of the debenzylated product. nih.gov An alternative, non-hydrogenolysis method involves base-promoted debenzylation using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with an oxygen source, a procedure that is well-tolerated by a variety of functional groups. researchgate.net

Table 1: Selected Conditions for N-Debenzylation of Benzyl-Protected Nitrogen Heterocycles

| Reagents/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|

| 20% Pd(OH)₂/C, H₂ | Ethanol (EtOH) | 60 °C, 14 h | nih.gov |

| 20% Pd(OH)₂/C, H₂, Acetic Acid | Ethanol (EtOH) | 60 °C, 14 h | nih.gov |

Following successful debenzylation, the resulting secondary amine on the piperidine ring can be subjected to N-alkylation or N-arylation reactions (e.g., Buchwald-Hartwig amination) to install a wide array of substituents, allowing for fine-tuning of the molecule's properties.

Scaffold Expansion: Spirocycle Formation

Scaffold expansion via the creation of spirocyclic systems represents a powerful technique to explore three-dimensional chemical space and introduce conformational rigidity. The ketone functionality of 1-benzyl-4-piperidone is an ideal starting point for constructing these complex architectures. sigmaaldrich.com Various synthetic routes have been developed to access diverse spiro-piperidine derivatives.

One prominent approach involves a multi-step synthesis beginning with the reaction of 1-benzyl-4-piperidone ketimines with Grignard reagents, such as allylmagnesium bromide, to yield 4-allyl-4-N-arylaminopiperidines. ingentaconnect.comresearchgate.net These intermediates can then undergo intramolecular cyclization, like the Friedel-Crafts alkylation, to form dihydrospiro[quinoline-2,4'-piperidines]. ingentaconnect.comresearchgate.net This strategy provides an effective two-step route to novel spiro-fused heterocyclic systems. ingentaconnect.comresearchgate.net Other research has focused on synthesizing spirocyclic furopyridines and spiro-piperidine iminohydantoin derivatives, highlighting the versatility of the piperidone precursor. sigmaaldrich.com Furthermore, the synthesis of enantioenriched spirocyclic 2-arylpiperidines has been achieved through methods like dichlorocyclopropanation followed by reduction and subsequent functionalization. rsc.org

Table 2: Examples of Spirocyclic Scaffolds Derived from Piperidone Precursors

| Precursor | Reaction Type | Resulting Spirocyclic Scaffold | Reference |

|---|---|---|---|

| 1-Benzyl-4-piperidone ketimine | Grignard addition, Friedel-Crafts alkylation | Dihydrospiro[quinoline-2,4'-piperidine] | ingentaconnect.comresearchgate.net |

| 1-Benzyl-4-piperidone | Not specified | Spirocyclic furopyridine | sigmaaldrich.com |

| 1-Benzyl-4-piperidone | Not specified | Spiropiperidine iminohydantoin | sigmaaldrich.com |

Scaffold Hopping

Scaffold hopping is an advanced medicinal chemistry strategy that aims to replace the core molecular framework of a compound with a structurally distinct scaffold while retaining or improving biological activity. uniroma1.itnih.gov This technique is particularly valuable for discovering novel chemotypes and navigating intellectual property landscapes.

In the context of the this compound framework, scaffold hopping has been successfully applied to develop new ligands for biological targets. A notable example is in the development of GluN2B receptor antagonists, where the 4-benzylpiperidine (B145979) moiety is a common structural element. nih.gov Researchers have successfully replaced this entire moiety with flexible, fluorinated ω-phenylalkylamino groups. nih.gov While this replacement was not tolerated by all parent scaffolds, it led to the discovery of potent ligands based on tetrahydro-5H-benzo uniroma1.itannulen-7-amine and tetrahydro-1H-3-benzazepine cores, demonstrating the utility of scaffold hopping for identifying novel and effective molecular architectures. nih.gov This approach fundamentally alters the parent structure, moving beyond simple analogue generation to the creation of entirely new classes of compounds. nih.gov

Structural Elucidation and Conformational Analysis of 1 1 Benzylpiperidin 4 Yl Ethan 1 Amine Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

A notable example is the characterization of N′-(1-benzylpiperidin-4-yl)acetohydrazide, a closely related derivative. This compound has been synthesized and thoroughly characterized, providing a valuable reference for the spectroscopic properties of this family of molecules. nih.gov

¹H NMR spectroscopy is a powerful tool for identifying the chemical environment of hydrogen atoms within a molecule. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the proton framework.

In the case of N′-(1-benzylpiperidin-4-yl)acetohydrazide, the ¹H NMR spectrum, recorded in CDCl₃, displays characteristic signals that confirm its structure. nih.gov The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region, around δ 7.20-7.32 ppm. nih.gov The singlet at δ 3.48 ppm is assigned to the benzylic methylene (B1212753) protons (CH₂-Ph). nih.gov The protons on the piperidine (B6355638) ring give rise to a set of signals: the axial and equatorial protons at the 2 and 6 positions, and the 3 and 5 positions, along with the proton at the 4-position. For N′-(1-benzylpiperidin-4-yl)acetohydrazide, the protons adjacent to the nitrogen atom of the piperidine ring appear as a doublet at δ 2.83 ppm, while other piperidine ring protons are observed at δ 2.01, 1.78, and 1.44 ppm. nih.gov

Table 1: ¹H NMR Spectroscopic Data for N′-(1-benzylpiperidin-4-yl)acetohydrazide in CDCl₃. nih.gov

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.32–7.20 | m | 6H | Aromatic (C₆H₅) and NH |

| 3.48 | s | 2H | Benzyl (CH₂) |

| 2.83 | d | 3H | Piperidine (H-2ax, H-6ax) and CH |

| 2.01 | td | 2H | Piperidine (H-2eq, H-6eq) |

| 1.94 | s | 3H | Acetyl (CH₃) |

| 1.78 | d | 2H | Piperidine (H-3ax, H-5ax) |

| 1.44 | dq | 2H | Piperidine (H-3eq, H-5eq) |

Data is for N′-(1-benzylpiperidin-4-yl)acetohydrazide.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached atoms.

For N′-(1-benzylpiperidin-4-yl)acetohydrazide, the ¹³C NMR spectrum in CDCl₃ shows a characteristic signal for the carbonyl carbon of the acetohydrazide group at δ 169.72 ppm. nih.gov The aromatic carbons of the benzyl group appear in the range of δ 126.92-138.53 ppm. nih.gov The benzylic carbon is observed at δ 62.98 ppm. nih.gov The carbons of the piperidine ring resonate at δ 56.89, 51.71, and 30.46 ppm. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for N′-(1-benzylpiperidin-4-yl)acetohydrazide in CDCl₃. nih.gov

| Chemical Shift (δ ppm) | Assignment |

| 169.72 | Carbonyl (C=O) |

| 138.53 | Aromatic (ipso-C) |

| 129.04 | Aromatic (CH) |

| 128.15 | Aromatic (CH) |

| 126.92 | Aromatic (CH) |

| 62.98 | Benzyl (CH₂) |

| 56.89 | Piperidine (C-4) |

| 51.71 | Piperidine (C-2, C-6) |

| 30.46 | Piperidine (C-3, C-5) |

| 21.17 | Acetyl (CH₃) |

Data is for N′-(1-benzylpiperidin-4-yl)acetohydrazide.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for the unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex molecules. HSQC correlates the signals of protons directly attached to carbons, while HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds).

While specific 2D NMR data for 1-(1-benzylpiperidin-4-yl)ethan-1-amine or its immediate derivatives are not detailed in the available search results, the application of these techniques would be standard practice for structural confirmation. For instance, an HSQC spectrum would definitively link the proton signals of the piperidine and benzyl groups to their corresponding carbon signals. An HMBC spectrum would be crucial in establishing the connectivity between the piperidine ring, the benzyl group, and the ethanamine side chain, for example, by showing correlations from the benzylic protons to the C-2 and C-6 carbons of the piperidine ring.

Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

Crystallographic studies have been performed on derivatives of 4-amino-N-benzylpiperidine, offering insights into their solid-state structures. For example, the crystal structures of 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea (B124793) (I) and 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea (II) have been determined. researchgate.net Both compounds crystallize in the monoclinic P2₁/c space group. researchgate.net In these structures, the piperidine ring adopts a chair conformation, which is the most stable conformation for such six-membered rings. researchgate.net

Similarly, the crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide has been solved, revealing a monoclinic Cc crystal system. nih.gov This study also confirmed the chair conformation of the piperidine ring in the solid state. nih.gov The crystal packing is stabilized by intermolecular hydrogen bonds, forming a two-dimensional network. nih.gov

Table 3: Crystallographic Data for Derivatives of this compound.

| Compound | Crystal System | Space Group | Piperidine Conformation | Reference |

| 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea | Monoclinic | P2₁/c | Chair | researchgate.net |

| 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea | Monoclinic | P2₁/c | Chair | researchgate.net |

| N′-(1-benzylpiperidin-4-yl)acetohydrazide | Monoclinic | Cc | Chair | nih.gov |

Conformational Analysis in Solution and Gas Phase

The conformation of N-benzylpiperidine derivatives in solution and the gas phase can be investigated using a combination of experimental techniques, such as NMR spectroscopy (by analyzing coupling constants and Nuclear Overhauser Effects), and computational modeling.

For N-substituted piperidines, the ring typically exists in a chair conformation, and the substituent on the nitrogen atom can adopt either an axial or an equatorial position. The preference for one over the other is influenced by steric and electronic factors. In the case of the N-benzyl group, there is also rotational freedom around the N-CH₂ and CH₂-Ph bonds.

Computational studies on related systems can provide insights into the likely conformational preferences. The piperidine ring is expected to predominantly adopt a chair conformation. The orientation of the substituent at the 4-position (the ethanamine group) will likely be equatorial to minimize steric hindrance. The N-benzyl group's orientation is more complex, with the possibility of both axial and equatorial arrangements, which may be in dynamic equilibrium in solution. The specific energetics of these conformations for this compound would require dedicated computational studies, which are not available in the reviewed literature.

Pharmacological and Biological Investigation of 1 1 Benzylpiperidin 4 Yl Ethan 1 Amine Derivatives Preclinical Research

Cholinesterase Enzyme Inhibition Studies (in vitro)

The inhibition of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary strategy in the symptomatic treatment of Alzheimer's disease. Derivatives of 1-(1-benzylpiperidin-4-yl)ethan-1-amine have been extensively evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Numerous studies have synthesized and evaluated various series of N-benzylpiperidine derivatives for their AChE inhibitory activity. nih.govnih.govmdpi.commdpi.com A series of hybrid molecules combining (α)-lipoic acid with 4-amino-1-benzyl piperidines demonstrated AChE inhibitory activity. researchgate.net Specifically, one hybrid compound, compound 17, was identified as an effective AChE inhibitor with a half-maximal inhibitory concentration (IC50) of 1.75 µM. researchgate.net

In another study, isonipecotate derivatives were assessed, with compounds 9a and 9c showing modest inhibition of AChE at concentrations of 2 µM. nih.govcore.ac.uk Further research into benzylpiperidine-linked 1,3-dimethylbenzimidazolinones revealed potent AChE inhibitors. nih.gov For instance, compound 15b from this series exhibited a submicromolar IC50 value of 0.39 µM against electric eel AChE (eeAChE). nih.gov Similarly, a series of coumarin-based N-benzyl pyridinium (B92312) derivatives were synthesized, with compound 5l emerging as a highly potent AChE inhibitor with an IC50 value of 0.247 µM. ut.ac.ir

The structural modifications on the benzylpiperidine core have been shown to significantly influence AChE inhibitory potency. For example, the introduction of electron-withdrawing groups like chlorine on the phenyl ring of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives resulted in a compound (4a) with an IC50 of 0.91 µM. nih.gov

| Compound Series | Lead Compound | AChE IC50 (µM) | Source |

|---|---|---|---|

| (α)-Lipoic acid-4-amino-1-benzylpiperidine hybrids | Compound 17 | 1.75 | researchgate.net |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Compound 15b | 0.39 | nih.gov |

| Coumarin-based N-benzyl pyridinium derivatives | Compound 5l | 0.247 | ut.ac.ir |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Compound 4a | 0.91 | nih.gov |

| Isonipecotate derivatives | Compounds 9a, 9c | Modest inhibition (>10%) | nih.govcore.ac.uk |

While AChE is the primary cholinesterase in a healthy brain, BuChE activity increases in patients with Alzheimer's disease, making it an important therapeutic target. researchgate.net Many derivatives of this compound have also been evaluated for their BuChE inhibitory effects.

All hybrid molecules of (α)-lipoic acid and 4-amino-1-benzyl piperidines showed BuChE inhibitory activity. researchgate.net Compound 17 from this series displayed an IC50 value of 5.61 µM against BuChE. researchgate.net Research on isonipecotates revealed that compounds 9a and 9c modestly inhibited BuChE, with inhibition levels between 10-20%. nih.govcore.ac.uk

Other structural classes have shown significant potency. A study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones identified compound 15j as a particularly strong BuChE inhibitor, with an IC50 of 0.16 µM against equine serum BuChE (eqBuChE). nih.gov This indicates that the sulphonamide group in this series was important for maintaining BuChE inhibitory activity. nih.gov The coumarin-based N-benzyl pyridinium derivative, compound 5l, also showed notable BuChE inhibition with an IC50 of 1.68 µM. ut.ac.ir

| Compound Series | Lead Compound | BuChE IC50 (µM) | Source |

|---|---|---|---|

| (α)-Lipoic acid-4-amino-1-benzylpiperidine hybrids | Compound 17 | 5.61 | researchgate.net |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Compound 15j | 0.16 | nih.gov |

| Coumarin-based N-benzyl pyridinium derivatives | Compound 5l | 1.68 | ut.ac.ir |

| Isonipecotate derivatives | Compounds 9a, 9c | Modest inhibition (10-20%) | nih.govcore.ac.uk |

Compounds capable of inhibiting both AChE and BuChE are of significant interest as they may offer a broader therapeutic window. Several series of this compound derivatives have demonstrated this dual inhibitory capability.

Compound 17, a hybrid of (α)-lipoic acid and 4-amino-1-benzyl piperidine (B6355638), was shown to be an effective inhibitor of both enzymes, with IC50 values of 1.75 µM for AChE and 5.61 µM for BuChE. researchgate.net The isonipecotate derivatives 9a and 9c also exhibited modest dual inhibition of both cholinesterases. nih.govcore.ac.uk

The coumarin-based derivative 5l was another potent dual inhibitor, with IC50 values of 0.247 µM (AChE) and 1.68 µM (BuChE). ut.ac.ir Additionally, a series of 2-benzoylhydrazine-1-carboxamides were reported to exhibit dual inhibition of both AChE and BuChE. mdpi.com Similarly, in a study focused on developing dual-target inhibitors, compound 19 was noted for its moderate inhibitory activity against both AChE and BuChE. mdpi.com

To understand the mechanism of inhibition, kinetic studies have been performed on select derivatives. These analyses help to characterize the nature of the enzyme-inhibitor interaction.

For the dual inhibitor compound 17, kinetic studies indicated a mixed type of inhibition for AChE and a noncompetitive inhibition for BuChE. researchgate.net The binding affinity (Ki) values were determined to be 3.8 µM for AChE and 7.0 µM for BuChE. researchgate.net In contrast, kinetic and molecular modeling studies of the potent benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives 15b (AChE inhibitor) and 15j (BuChE inhibitor) revealed that they act in a competitive manner. nih.gov

Kinetic analysis of the coumarin (B35378) derivative 5l demonstrated that it acts as a non-competitive inhibitor of the AChE enzyme, with a Ki value of 0.356 µM. ut.ac.ir Another study on E2020 (Donepezil), a well-known AChE inhibitor with a benzylpiperidine core, showed that its inhibition falls into the category of mixed-type. nih.gov

Monoamine Oxidase (MAO) Enzyme Inhibition Studies (in vitro)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine (B1211576) and serotonin (B10506). Inhibition of these enzymes, particularly MAO-B, is a therapeutic strategy for Parkinson's disease.

Investigations into the MAO inhibitory potential of benzylpiperidine derivatives have been conducted, with a focus on pyridazinobenzylpiperidine structures. researchgate.netnih.govnih.govmdpi.com The in vitro evaluation of a series of 24 such derivatives against both MAO-A and MAO-B revealed that the compounds generally showed weak MAO-A inhibition. researchgate.netnih.govmdpi.com

Among the synthesized compounds, most demonstrated higher inhibition of MAO-B than MAO-A. nih.govmdpi.com Compound S15 was identified as the most potent MAO-A inhibitor in the series, with an IC50 value of 3.691 µM. researchgate.netnih.gov The next most active compound against MAO-A was S5, with an IC50 of 3.857 µM. researchgate.netnih.gov These findings suggest that this particular chemical scaffold is more selective for the MAO-B isoform. researchgate.netnih.gov

| Compound | MAO-A IC50 (µM) | Source |

|---|---|---|

| S15 | 3.691 | researchgate.netnih.gov |

| S5 | 3.857 | researchgate.netnih.gov |

Investigation of Neurogenic Effects (in vitro/animal stem cell models)

The investigation into the neurogenic and neuroprotective effects of this compound derivatives and related benzylpiperidine compounds has primarily utilized in vitro cell culture models. These studies aim to understand the potential of these compounds to protect existing neurons from damage and to support the growth of new ones.

Research has demonstrated that certain N-benzyl piperidine derivatives exhibit promising neuroprotective activities in PC-12 cells. nih.gov The PC-12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a well-established model in neuroscience. When treated with nerve growth factor (NGF), these cells stop dividing and differentiate into cells with properties similar to sympathetic neurons, making them a valuable tool for screening potential neuroprotective agents.

In the context of Alzheimer's disease pathology, where neuronal cell death is a key feature, related compounds have been shown to offer neuroprotection against amyloid-beta (Aβ)-induced toxicity. researchgate.netnih.gov Studies using the SH-SY5Y human neuroblastoma cell line, another common model for neurodegenerative disease research, have also been employed. For instance, derivatives of Fenazinel, a compound containing a piperidine moiety, were evaluated for their ability to protect SH-SY5Y cells from damage. researchgate.net These cell-based assays allow for the assessment of a compound's ability to preserve neuronal viability and integrity in the face of pathological stressors, providing foundational evidence for their potential therapeutic use in neurodegenerative conditions. researchgate.netacs.org

Preclinical Biological Efficacy in Animal Models (e.g., AD models, pain models)

The therapeutic potential of this compound derivatives has been evaluated in a variety of preclinical animal models, targeting conditions ranging from cognitive decline in Alzheimer's disease (AD) to pain, inflammation, and viral infections.

Given that the N-benzylpiperidine moiety is a cornerstone of the acetylcholinesterase (AChE) inhibitor Donepezil, many derivatives have been synthesized and tested for their potential to treat the cognitive symptoms of Alzheimer's disease. frontiersin.org Preclinical assessments in animal models are crucial for determining in vivo efficacy.

One common model involves inducing temporary cognitive deficits in rodents using the drug scopolamine, which blocks cholinergic neurotransmission and causes memory impairment. In a study evaluating a series of N-benzylpiperidine derivatives combined with phthalimide (B116566) or indole (B1671886) moieties, a lead compound was tested in a scopolamine-induced amnesia model in mice. nih.gov The results indicated that the compound's ability to mitigate memory impairment was comparable to that of Donepezil, highlighting its potential as a promising therapeutic agent. nih.gov

Other established behavioral tests used to assess cognitive function in rodent models of AD include the Y-maze and the Morris water maze. acs.org These tests evaluate spatial learning and memory, which are significantly impaired in Alzheimer's disease. The evaluation of novel N-(1-Benzylpiperidin-4-yl)-based molecular hybrids has included plans for in vivo testing in these behavioral models to confirm their potential to improve cognitive and memory functions. acs.org

| Derivative Type | Animal Model | Key Finding | Reference |

| N-benzylpiperidine-phthalimide hybrid | Scopolamine-induced amnesia (mice) | Activity in reversing memory impairment was comparable to Donepezil. | nih.gov |

| N-(1-Benzylpiperidin-4-yl)-oxadiazole hybrid | Proposed for rat models of AD | Designed for in vivo testing in Y-maze and Morris water maze tests to assess behavioral improvements. | acs.org |

Derivatives containing the benzylpiperidine or the closely related benzylpiperazine core have been investigated for their analgesic properties in models of both inflammatory and neuropathic pain. The modulation of sigma receptors (σRs), which are involved in nociceptive signaling, is a key strategy in this area.

In one study, a series of benzylpiperazine derivatives were tested in a mouse formalin assay, a model of inflammatory pain. The test involves injecting formalin into the paw, which elicits a biphasic pain response (licking and biting of the affected paw). A lead compound produced dose-dependent antinociception, significantly reducing the time spent licking the paw. The same compound was also effective in a chronic constriction injury (CCI) model of neuropathic pain, where it demonstrated significant anti-allodynic effects (reduction of pain from a normally non-painful stimulus).

Additionally, inhibitors of the enzyme monoacylglycerol lipase (B570770) (MAGL) are being explored as potential therapeutics for their anti-nociceptive and anti-inflammatory effects. nih.gov The inhibition of MAGL prevents the breakdown of the endocannabinoid 2-arachidonoylglycerol, which can help modulate pain signaling. Benzylpiperidine-based compounds have been identified as a promising scaffold for developing reversible MAGL inhibitors for pain management. nih.gov

| Compound Class | Animal Model | Type of Pain | Key Finding | Reference |

| Benzylpiperazine Derivative | Mouse Formalin Assay | Inflammatory | Dose-dependent reduction in nociceptive behavior (paw licking). | nih.gov |

| Benzylpiperazine Derivative | Chronic Constriction Injury (CCI) | Neuropathic | Produced significant anti-allodynic effects. | nih.gov |

| Benzylpiperidine-based MAGL Inhibitors | General | Nociceptive | Investigated as a promising class of compounds for analgesic effects. | nih.gov |

The anti-inflammatory potential of compounds structurally related to this compound has been demonstrated in established animal models of inflammation. These studies suggest that the broader class of benzylpiperidine derivatives may have therapeutic applications in inflammatory diseases.

One study investigated the effects of N-benzyl-N-methyldecan-1-amine, a related compound, in a 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis model in rats and a collagen-induced rheumatoid arthritis (RA) model in mice. In both models, administration of the compound reduced the clinical severity of the disease. Specifically, in the colitis model, it decreased myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration into the colonic tissue, and lowered the levels of inflammatory mediators. In the arthritis model, the treatment diminished the expression of inflammatory cytokine transcripts.

A standard and widely used model for screening anti-inflammatory drugs is the carrageenan-induced paw edema test in rats. nih.govnih.gov In this acute inflammation model, an injection of carrageenan into the rat's paw causes localized swelling (edema). The efficacy of a test compound is measured by its ability to reduce this swelling over several hours compared to a control group. While specific data for this compound derivatives in this model were not detailed in the reviewed literature, it remains a primary method for evaluating the in vivo anti-inflammatory activity of new chemical entities. nih.gov

A significant area of preclinical research for this chemical family has been in the development of antiviral agents, particularly against the Ebola virus (EBOV). The strategy has focused on creating viral entry inhibitors, which block the virus from gaining access to host cells, a critical first step in infection.

Researchers have developed diarylamine derivatives that incorporate a 2-(1-benzylpiperidin-4-yl)ethan-1-amine lateral chain. These compounds have demonstrated potent activity in inhibiting EBOV entry. The mechanism of action involves targeting the Ebola virus glycoprotein (B1211001) (GP), which is essential for the virus to bind to and enter host cells. By binding to GP, these derivatives destabilize its complex with the host receptor protein Niemann-Pick C1 (NPC1), thereby preventing the viral membrane from fusing with the host cell membrane.

The antiviral potential of these derivatives was evaluated using a pseudotype model of EBOV, which uses a harmless virus engineered to express the EBOV glycoprotein on its surface. Several diarylamine compounds with the 2-(1-benzylpiperidin-4-yl)ethan-1-amine side chain showed activity in the micromolar range.

| Compound Type | Assay | Target | Efficacy Measurement | Result |

| Diarylsulfide Derivative | EBOV-GP-pseudotype Virus Assay | Ebola Virus Glycoprotein (GP) | 50% Effective Concentration (EC₅₀) | Activity in the micromolar range |

| Diarylamine Derivative | EBOV-GP-pseudotype Virus Assay | Ebola Virus Glycoprotein (GP) | 50% Effective Concentration (EC₅₀) | Confirmed antiviral activity |

Structure Activity Relationship Sar Studies of 1 1 Benzylpiperidin 4 Yl Ethan 1 Amine Derivatives

Impact of Substitutions on the Benzyl (B1604629) Moiety on Biological Activity

The N-benzyl group is a critical component of the 1-(1-benzylpiperidin-4-yl)ethan-1-amine pharmacophore, engaging in important interactions with target proteins. Modifications to the aromatic ring of this moiety have been shown to significantly influence both affinity and selectivity.

Research on N-(1-benzylpiperidin-4-yl)arylacetamide analogues as sigma (σ) receptor ligands has revealed that substitutions on the benzyl group's aromatic ring can modulate receptor affinity. Generally, such substitutions lead to a similar or slightly decreased affinity for σ1 receptors. researchgate.net However, the introduction of specific substituents can fine-tune the selectivity between σ receptor subtypes. For instance, halogen substitution on the benzyl ring, particularly when also present on other aromatic parts of the molecule, tends to maintain σ1 receptor affinity while significantly increasing affinity for the σ2 receptor subtype. researchgate.netnih.gov This suggests that the electronic properties and size of the substituent on the benzyl ring can alter the binding profile, potentially by engaging with different subpockets within the receptor.

In the context of cholinesterase (ChE) inhibitors, the position and nature of the substituent on the benzyl ring are crucial. Studies on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones showed that methyl substitution at the ortho- or meta-position of the benzyl ring resulted in activity comparable to the unsubstituted compound. nih.gov In contrast, a para-methyl substitution led to a decrease in inhibitory activity. nih.gov Similarly, introducing a methoxy (B1213986) group was also found to reduce inhibitory potency. nih.gov These findings indicate that steric hindrance at the para-position may be detrimental to optimal binding at the cholinesterase active site, whereas smaller groups at the ortho- and meta-positions are well-tolerated.

| Target | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Sigma-1 (σ1) Receptor | General | Any | Similar or slightly decreased affinity | researchgate.net |

| Sigma-2 (σ2) Receptor | Halogen | Any | Significantly increased affinity | researchgate.netnih.gov |

| Cholinesterases (ChEs) | Methyl | ortho-, meta- | Comparable activity to unsubstituted | nih.gov |

| Methyl | para- | Reduced inhibitory activity | nih.gov | |

| Methoxy | Any | Reduced inhibitory activity | nih.gov |

Influence of Modifications to the Piperidine (B6355638) Ring System on Target Interaction

The piperidine ring serves as a central scaffold, and its conformation and substitution pattern are critical for orienting other pharmacophoric elements correctly within the target's binding site. Modifications to this ring system, including rigidification and substitution on the ring nitrogen, have profound effects on target interaction.

Introducing conformational constraints to the flexible piperidine ring can be a valuable strategy. Studies on P2Y14R antagonists showed that creating bridged piperidine analogues, such as 2-azanorbornane or nortropane derivatives, could preserve or even enhance receptor affinity. nih.gov The ability of a quinuclidine (B89598) analogue, which has a rigid bicyclic structure, to maintain the affinity of the more flexible parent piperidine suggests that the receptor can accommodate such constrained conformations. nih.gov This rigidity can be advantageous, as it reduces the entropic penalty upon binding, potentially leading to higher affinity. nih.gov

The substituent on the piperidine nitrogen atom also plays a pivotal role. In a series of σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold, replacing the benzyl group with other moieties significantly altered affinity. nih.gov Piperidines featuring a methyl group on the nitrogen (1-methylpiperidines) demonstrated high σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov Conversely, derivatives with a proton (secondary amine), a tosyl group, or an ethyl group on the piperidine nitrogen showed considerably lower σ1 affinity. nih.gov Molecular dynamics simulations suggest that these differences arise from varying interactions of the piperidine nitrogen and its substituent with a lipophilic binding pocket in the σ1 receptor. nih.gov

| Target | Modification Type | Specific Modification | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| P2Y14 Receptor | Ring Rigidification | Bridged analogues (e.g., 2-azanorbornane) | Preserved or enhanced affinity | nih.gov |

| Quinuclidine analogue | Maintained affinity | nih.gov | ||

| Sigma-1 (σ1) Receptor | N-Substitution | N-Methyl | High affinity and selectivity | nih.gov |

| N-H (secondary amine) | Considerably lower affinity | nih.gov | ||

| N-Ethyl or N-Tosyl | Considerably lower affinity | nih.gov |

Role of Linker Length and Flexibility Connecting the this compound Scaffold to Other Pharmacophores

In many derivatives, the this compound core is connected to another pharmacophore via a linker. The length and flexibility of this linker are critical determinants of biological activity, as they control the spatial relationship and relative orientation of the two binding fragments.

Studies on multifunctional pyridines targeting σ1 receptors demonstrated a clear dependence on linker length. nih.gov When the 1-benzylpiperidine (B1218667) moiety was connected to a pyridine (B92270) ring via an aminoalkyl spacer, increasing the linker length from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), or butylamino (n=4) chain resulted in progressively higher affinity for the human σ1 receptor. nih.gov This indicates that a longer linker allows the benzylpiperidine group to adopt a more favorable position within the receptor binding site.

General principles of linker design emphasize that both flexibility and strain can significantly impact binding affinity. researchgate.netnih.gov An overly flexible linker can incur a substantial entropic penalty upon binding, as it loses conformational freedom. nih.gov Conversely, a rigid linker might hold the pharmacophores in a strained or non-optimal conformation. researchgate.net Research on engineered antibody fragments found that rigid, short linkers conferred higher cytotoxicity than flexible, longer ones, suggesting that linker rigidity can enhance structural stability and functionality. nih.gov The ideal linker achieves a balance, allowing the connected pharmacophores to adopt their optimal binding geometries without excessive conformational freedom or induced strain. nih.govrsc.org

Stereochemical Considerations in Activity and Selectivity

The this compound structure contains a chiral center at the carbon atom bearing the amine group. The stereochemistry at this center can have a significant impact on biological activity and receptor selectivity, as enantiomers often interact differently with chiral biological macromolecules like receptors and enzymes.

While direct stereochemical studies on this compound itself are not widely detailed in the provided context, principles from related structures highlight its importance. For example, in a series of imidazodiazepines designed as kappa opioid receptor (KOR) ligands, compounds with an (S)-methyl configuration were consistently superior to their (R)-enantiomers. mdpi.com The difference in affinity between the (R) and (S) isomers ranged from 1.3-fold to as much as 4.9-fold, underscoring the sensitivity of the receptor to the stereochemical arrangement. mdpi.com

This principle is broadly applicable in pharmacology. Studies on other compounds have shown that biological recognition processes are often highly stereoselective. For instance, in a series of antimalarial agents, isomers with the "natural" (5S, αS) configuration were significantly more potent than the corresponding enantiomers and diastereoisomers. mdpi.com This suggests that only one enantiomer can achieve the precise orientation required for optimal interaction with the biological target, which in that case may also include selective uptake by transporters. mdpi.com Therefore, the stereochemistry of the ethan-1-amine portion of the scaffold is a critical parameter to consider and optimize during drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictions

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can provide valuable insights into the physicochemical properties that govern activity and can be used to predict the potency of novel derivatives.

Several QSAR studies have been successfully applied to derivatives containing the N-benzylpiperidine scaffold. For N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, Hansch-type QSAR analyses were used to examine how substitutions on the phenylacetamide ring influence binding affinity at σ1 and σ2 receptors. nih.gov This type of analysis relates biological activity to physicochemical parameters like hydrophobicity (logP), electronic effects (Hammett constants), and steric factors.

In a study on N-benzylpiperidine analogues as acetylcholinesterase (AChE) inhibitors, a 2D QSAR model identified polar surface area, dipole moment, and molecular weight as key molecular descriptors governing inhibitory activity. mdpi.com For a series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives acting as CCR5 antagonists, 3D-QSAR methods such as Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA) were employed. nih.gov The resulting models highlighted the importance of properties like relative negative charge, molecular dimensions, and van der Waals area for binding affinity. nih.gov These studies demonstrate the power of QSAR to distill complex SAR data into predictive models, guiding the rational design of new, more potent compounds based on the this compound scaffold.

Computational Chemistry and Molecular Modeling of 1 1 Benzylpiperidin 4 Yl Ethan 1 Amine and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how ligands like 1-(1-benzylpiperidin-4-yl)ethan-1-amine and its derivatives interact with their biological targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the cholinergic system. nih.govmdpi.com

Studies on analogues of this compound reveal that many of these compounds can simultaneously occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases like AChE. nih.gov The CAS is the primary site of acetylcholine (B1216132) hydrolysis, while the PAS is located at the entrance of the active site gorge and is involved in substrate trafficking and allosteric modulation of the enzyme's activity.

The ability of a single ligand to bind to both sites is a key feature of many potent cholinesterase inhibitors. nih.gov For instance, molecular docking studies of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, which are structurally related to the compound of interest, have shown that the N-benzylpiperidine moiety often interacts with residues in the CAS, while other parts of the molecule can extend to interact with the PAS. nih.gov This dual-site binding can lead to a more effective inhibition of the enzyme.

The specific interactions between this compound analogues and receptor proteins, particularly cholinesterases, are crucial for their inhibitory activity. Molecular docking simulations have elucidated several key interaction modes. nih.govnih.gov

π-π Interactions: The aromatic rings present in the benzyl (B1604629) group of the ligands frequently engage in π-π stacking interactions with aromatic residues in the enzyme's active site. For AChE, key residues involved in these interactions include Trp86 in the CAS and Trp286 and Tyr341 in the PAS. nih.govnih.gov

Hydrogen Bonds: Hydrogen bonding is another critical interaction that contributes to the stability of the ligand-enzyme complex. For example, sulphonyl groups in some analogues have been shown to form hydrogen bonds with residues like Phe295 and Arg296 in AChE. nih.gov

π-Cation Interactions: The protonated nitrogen atom of the piperidine (B6355638) ring can form π-cation interactions with aromatic residues. In BChE, for instance, this interaction can occur with Asp70. nih.gov

Hydrophobic Interactions: The aliphatic parts of the piperidine ring and the benzyl group can also form hydrophobic interactions with nonpolar residues in the active site, further stabilizing the complex. nih.gov

These interactions are summarized in the interactive table below, based on findings from various benzylpiperidine derivatives.

| Interaction Type | Key Ligand Moiety | Interacting Enzyme Residues (AChE) | Interacting Enzyme Residues (BChE) | References |

|---|---|---|---|---|

| π-π Stacking | Benzyl Ring | Trp86, Trp286, Tyr341, Tyr337, Tyr72 | Trp82, His438 | nih.govnih.gov |

| Hydrogen Bonds | Substituent Groups (e.g., Sulphonyl) | Phe295, Arg296 | - | nih.gov |

| π-Cation | Piperidine Nitrogen | Phe294 | Asp70 | nih.govnih.gov |

| Hydrophobic | Piperidine Ring, Benzyl Group | Trp285, Tyr340, Tyr336, Tyr123, Phe337 | - | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational stability of the complex over time. mdpi.comdntb.gov.ua MD simulations can reveal how the ligand and protein adapt to each other's presence and can provide a more accurate estimation of binding affinities. mdpi.com

For benzylpiperidine derivatives, MD simulations have been used to assess the stability of the docked poses within the active site of cholinesterases. nih.gov By calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period, researchers can determine if the complex remains stable. A low and stable RMSD value suggests that the predicted binding mode is likely to be accurate. nih.gov These simulations can also highlight the flexibility of certain regions of the protein and how this flexibility influences ligand binding. mdpi.com

ADME Prediction (in silico) for Research Compound Prioritization

Before a compound can be considered a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net In silico ADME prediction has become a crucial step in the early stages of drug discovery, as it allows for the prioritization of compounds with the most promising pharmacokinetic profiles, saving time and resources. researchgate.netnih.gov

For piperidine-based compounds, including analogues of this compound, various computational models can predict key ADME parameters: researchgate.netnih.gov

Oral Bioavailability: This parameter is influenced by factors such as gastrointestinal absorption and first-pass metabolism. Many in silico tools can predict a compound's likelihood of being orally bioavailable based on its physicochemical properties. researchgate.net

Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system, such as those for Alzheimer's disease, the ability to cross the BBB is essential. Computational models can predict BBB permeability based on factors like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov

Metabolic Stability: The susceptibility of a compound to be metabolized by enzymes, such as the cytochrome P450 family, can be predicted. This helps in identifying potential metabolic liabilities early in the design process. acs.org

Drug-Likeness: Rules such as Lipinski's rule of five are often used to assess the drug-likeness of a compound based on its physicochemical properties. researchgate.net

The following interactive table summarizes key in silico ADME parameters and their importance for compounds like this compound.

| ADME Parameter | Importance in Drug Discovery | Favorable Predicted Characteristics for CNS Drugs | References |

|---|---|---|---|

| Oral Bioavailability | Determines the fraction of an orally administered dose that reaches systemic circulation. | High gastrointestinal absorption. | researchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Crucial for compounds targeting the central nervous system. | Predicted to permeate the BBB. | nih.gov |

| Metabolic Stability | Influences the half-life and duration of action of a drug. | Good stability in human plasma and liver microsomes. | acs.orgunisi.it |

| Drug-Likeness (e.g., Lipinski's Rule of Five) | Assesses whether a compound has physicochemical properties consistent with known drugs. | Compliance with the rule of five (e.g., MW < 500, LogP < 5). | researchgate.net |

De Novo Design Approaches Guided by Computational Insights

The insights gained from molecular docking, MD simulations, and ADME predictions can be used to guide the de novo design of new and improved analogues of this compound. De novo design involves the creation of novel molecular structures with desired properties, often with the aid of computational algorithms.

By understanding the key interactions required for high-affinity binding to cholinesterases, researchers can design new molecules that incorporate these features. For example, if a particular hydrogen bond is found to be crucial for activity, new analogues can be designed to optimize this interaction. Similarly, if a compound is predicted to have poor metabolic stability, modifications can be made to the structure to block the sites of metabolism.

Structure-activity relationship (SAR) studies, informed by computational analysis, can reveal which parts of the molecule can be modified to improve potency, selectivity, or pharmacokinetic properties. ebi.ac.uk For instance, the substitution pattern on the benzyl ring can be systematically varied to explore its effect on binding affinity and ADME properties. This iterative process of computational design, synthesis, and testing is a powerful strategy for the development of novel therapeutic agents.

Exploration of Derivatives and Analogues of 1 1 Benzylpiperidin 4 Yl Ethan 1 Amine for Multifunctional Research Agents

Design Rationale for Hybrid Molecules Combining Multiple Pharmacophores

The development of novel therapeutic agents for multifactorial diseases like Alzheimer's disease (AD) is increasingly focused on a multitarget-directed ligand (MTDL) approach. nih.govnih.govnih.gov This strategy aims to design single chemical entities capable of modulating multiple pathological pathways, a departure from the traditional "one-molecule, one-target" paradigm. The 1-benzylpiperidine (B1218667) scaffold is a key pharmacophore in this context, known for its interaction with targets such as acetylcholinesterase (AChE) and sigma (σ) receptors. researchgate.netnih.govresearchgate.net

The core design principle involves a molecular hybridization strategy, where the 1-benzylpiperidine moiety is combined with other pharmacophores known to interact with different, but synergistically relevant, biological targets. nih.gov For instance, in the context of AD, researchers aim to develop agents that can simultaneously enhance cholinergic neurotransmission by inhibiting AChE and also address other pathological factors like β-amyloid (Aβ) aggregation, oxidative stress, or serotonergic dysregulation. nih.govnih.govmdpi.com

The rationale for using the benzylpiperidine group is its established ability to bind to the catalytic anionic site (CAS) of AChE. nih.govresearchgate.net This interaction is crucial for inhibiting the enzyme and thereby increasing acetylcholine (B1216132) levels in the brain. By chemically linking this core to other functional groups—such as those that can interact with the peripheral anionic site (PAS) of AChE, inhibit β-secretase-1 (BACE-1), or bind to serotonin (B10506) transporters (SERT)—researchers can create hybrid molecules with a broader spectrum of activity. nih.govresearchgate.netmdpi.com This approach seeks to address both the cognitive and neuropsychiatric symptoms associated with complex neurological disorders. nih.govmdpi.com

Furthermore, the piperidine (B6355638) structural moiety is a hallmark pharmacophore for binding to both sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in neurodegenerative disorders. researchgate.netresearchgate.net The design of novel ligands often involves combining the benzylpiperidine or benzylpiperazine pharmacophoric amines with other heterocyclic systems to generate compounds with high affinity and selectivity for these receptors. researchgate.net The goal is to produce "poly-active" molecules, defined as single entities designed to target specific, synergistic pharmacologies within a disease state.

Synthesis and Preliminary Biological Evaluation of Novel Derivatives

The synthesis of derivatives based on the 1-(1-benzylpiperidin-4-yl)ethan-1-amine scaffold employs established organic chemistry methodologies to create diverse libraries of compounds for biological screening. A common synthetic route involves the reaction of a piperidine-containing intermediate with various benzyl (B1604629) chloride derivatives to introduce the N-benzyl group. mdpi.com Further modifications can be made by coupling different functional moieties to the piperidine ring. For example, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(piperidin-4-yl)methanone can be reacted with substituted benzyl chlorides in the presence of a base like potassium carbonate to yield a series of N-benzylpiperidine derivatives. mdpi.com Another approach involves multi-step sequences starting from precursors like N-Boc-isonipecotic acid, which is converted to an acid chloride and then reacted with other amines or alcohols before deprotection and subsequent N-benzylation. mdpi.com

Once synthesized, these novel derivatives undergo a battery of in vitro biological evaluations to determine their activity profiles. Key assays include:

Cholinesterase Inhibition: Compounds are tested for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC50). For example, a series of N-benzylpiperidine derivatives were designed as dual inhibitors of histone deacetylase (HDAC) and AChE, with some compounds showing IC50 values in the low micromolar range for AChE. nih.gov Another study found that compound 19 from a series of functionalized piperidines was the most potent AChE inhibitor with an IC50 of 5.10 µM. mdpi.com

Sigma Receptor Binding: The affinity of the derivatives for σ1 and σ2 receptors is determined through radioligand binding assays, with results expressed as inhibition constants (Ki). A series of N-(1-benzylpiperidin-4-yl)arylacetamides displayed high affinity for σ1 receptors over σ2 receptors. researchgate.net Similarly, aralkyl derivatives of 4-benzylpiperidine (B145979) were synthesized and showed a wide range of affinities, with some possessing nanomolar Ki values for both sigma and serotonin 5-HT1A receptors. nih.gov

Serotonin Transporter (SERT) Affinity: To assess the potential for treating neuropsychiatric symptoms, compounds are evaluated for their ability to bind to SERT. Competitive binding studies using radiolabeled ligands are performed on cell membranes expressing the human transporter (h-SERT). mdpi.com

Other Multifunctional Assays: Depending on the design rationale, derivatives may also be tested for their potential to inhibit β-secretase-1 (BACE-1), prevent Aβ aggregation, or exhibit antioxidant properties. nih.govresearchgate.net

The results of these preliminary evaluations are often presented in data tables to compare the potency and selectivity of the synthesized compounds.

Characterization of Structure-Property Relationships for Optimized Research Compounds

The analysis of structure-activity relationships (SAR) is crucial for optimizing the lead compounds identified during preliminary screening. SAR studies correlate specific structural features of the synthesized molecules with their observed biological activities, providing a roadmap for designing more potent and selective agents.

For derivatives of this compound, several key SAR observations have been made:

Modifications to the Benzyl Group: Substitutions on the aromatic ring of the N-benzyl moiety can significantly influence activity. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, halogen substitutions on the benzyl group, in combination with substitutions on the phenylacetamide moiety, led to a significant increase in affinity for σ2 receptors while maintaining similar affinity for σ1 receptors. researchgate.net However, in another series targeting AChE and SERT, halogen substituents at the 3-position of the benzylpiperidine ring did not enhance activity towards either target. mdpi.com

Modifications to the Piperidine Moiety: Isosteric replacement or modifications of the benzylpiperidine core itself have been shown to be detrimental to AChE inhibitory activity in certain classes of compounds, highlighting its importance as a key pharmacophore. researchgate.net Replacing the piperidine ring with a piperazine (B1678402) ring can alter the binding mode at σ1 receptors, affecting affinity and selectivity. researchgate.netnih.gov

In a series of pyridazine (B1198779) derivatives, introducing a lipophilic group at the C-5 position of the pyridazine ring was favorable for AChE inhibition and selectivity against BuChE. researchgate.net

For N-(1-benzylpiperidin-4-yl)arylacetamides, replacing the phenyl ring of the acetamide (B32628) portion with thiophene, naphthyl, or indole (B1671886) rings had no significant effect on σ1 receptor affinity, indicating some structural tolerance in this region. researchgate.net

In dual AChE/SERT inhibitors, structural features that favor SERT binding appear to be distinct from those that optimize AChE inhibition, underscoring the challenge in designing balanced dual-target ligands. mdpi.com

Linker Modifications: The length and nature of the chemical linker connecting the benzylpiperidine core to another pharmacophore can also be critical. This aspect influences the molecule's ability to adopt the optimal conformation for binding to its target(s).

These SAR studies, often supported by computational molecular docking, reveal how interactions such as π-π stacking between the aromatic rings of the ligand and key amino acid residues (e.g., Trp286, Tyr341 in AChE) contribute to binding affinity. mdpi.com This detailed understanding allows for the rational design of second-generation compounds with optimized properties for use as multifunctional research tools.

Future Research Directions and Unaddressed Areas in the Academic Study of 1 1 Benzylpiperidin 4 Yl Ethan 1 Amine

Development of Novel Synthetic Pathways to Access Structurally Diverse Analogues

Future synthetic research should aim to develop novel and efficient pathways to generate a diverse library of analogues of 1-(1-Benzylpiperidin-4-yl)ethan-1-amine. This will be crucial for establishing robust structure-activity relationships (SAR). Key areas for exploration include:

Stereoselective Synthesis: Developing synthetic routes that allow for the precise control of stereochemistry at the chiral center of the ethan-1-amine moiety is of paramount importance. The biological activity of chiral molecules can be highly dependent on their stereoisomeric form.

Combinatorial Chemistry Approaches: The application of combinatorial chemistry and solid-phase organic synthesis could significantly accelerate the generation of a large number of analogues. nih.govuomustansiriyah.edu.iqnih.govmu.edu.iqimperial.ac.uk This high-throughput approach would enable the systematic modification of both the N-benzyl group and the piperidine (B6355638) ring, allowing for a comprehensive exploration of the chemical space around the core scaffold.

Diverse Building Blocks: Future synthetic strategies should incorporate a wide variety of substituted benzyl (B1604629) halides and piperidine-4-yl precursors. This will allow for the introduction of different functional groups, which can modulate the physicochemical properties of the resulting compounds, such as lipophilicity, polarity, and hydrogen bonding capacity.

| Synthetic Strategy | Description | Potential Advantages |

| Stereoselective Synthesis | Methods to control the 3D arrangement of atoms, yielding specific enantiomers or diastereomers. | Can lead to the identification of more potent and selective compounds, as biological targets are often stereospecific. |

| Combinatorial Chemistry | Automated synthesis of a large number of different but related compounds in a short period. nih.govuomustansiriyah.edu.iq | Rapid generation of a diverse library of analogues for high-throughput screening and SAR studies. nih.govmu.edu.iqimperial.ac.uk |

| Parallel Synthesis | Simultaneous synthesis of a series of discrete compounds in separate reaction vessels. | Allows for the efficient creation of focused libraries of analogues with systematic structural variations. |

In-depth Mechanistic Studies of Biological Activities at a Molecular and Cellular Level

A critical area for future research is the elucidation of the precise molecular and cellular mechanisms of action of this compound and its analogues. While clinical applications are beyond the scope of this academic exploration, understanding the fundamental biological interactions is essential.

Initial studies on related N-benzylpiperidine derivatives have shown activity against various enzymes and receptors. nih.govnih.govacs.orgacs.org Future research on this compound should therefore include:

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and genetic approaches to identify the specific molecular targets of the compound within a cell.

Enzyme Inhibition and Receptor Binding Assays: Conducting in vitro assays to quantify the inhibitory potency (e.g., IC50 values) against a panel of relevant enzymes or the binding affinity (e.g., Ki values) to various receptors.

Cellular Pathway Analysis: Investigating the effects of the compound on specific cellular signaling pathways using techniques like Western blotting, reporter gene assays, and transcriptomic analysis. This will help to understand the downstream consequences of target engagement.

Application of Advanced Computational Methods for Predictive Modeling and Lead Optimization

The integration of advanced computational methods will be instrumental in guiding the rational design and optimization of analogues of this compound. These in silico approaches can significantly reduce the time and resources required for experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to establish a mathematical relationship between the chemical structure of the analogues and their biological activity. nih.govmdpi.comnih.govmdpi.comjmchemsci.com This can help in predicting the activity of newly designed compounds before their synthesis.

Molecular Docking and Dynamics Simulations: Utilizing molecular docking to predict the binding mode of the compounds to their putative biological targets. nih.govnih.gov Molecular dynamics simulations can further provide insights into the stability of the ligand-target complex and the key interactions involved.

In Silico ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues. nih.govnih.govresearchgate.netiipseries.org This early assessment of drug-like properties is crucial for prioritizing compounds with favorable pharmacokinetic profiles for further experimental investigation.

| Computational Method | Application | Expected Outcome |

| QSAR | Predicting the biological activity of new analogues based on their chemical structure. nih.govmdpi.comnih.gov | Identification of key structural features that contribute to activity, guiding the design of more potent compounds. |

| Molecular Docking | Visualizing and predicting the binding orientation of a ligand within the active site of a target protein. nih.gov | Understanding the molecular basis of interaction and identifying key residues for binding. |

| Molecular Dynamics | Simulating the movement of atoms and molecules over time to assess the stability of ligand-protein complexes. | Insights into the dynamic behavior of the complex and the durability of key interactions. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicological properties. researchgate.netiipseries.org | Early identification of compounds with potentially poor drug-like properties, reducing late-stage attrition. |

Exploration of Additional Research Targets for the N-Benzylpiperidine Scaffold in Preclinical Contexts

The N-benzylpiperidine scaffold is a versatile pharmacophore found in compounds targeting a wide range of biological systems. nih.govresearchgate.net Future preclinical research should explore the potential of this compound and its derivatives against novel and underexplored targets.

Based on the activities of other N-benzylpiperidine-containing molecules, potential areas of investigation include:

Neurodegenerative Disease Models: Given that many N-benzylpiperidine derivatives have been investigated for Alzheimer's disease, exploring the effects of these compounds in cellular and animal models of other neurodegenerative conditions is a logical next step. nih.govnih.govacs.orgacs.org

Inflammatory Pathways: Investigating the potential of these compounds to modulate key proteins involved in inflammatory signaling cascades.

Ion Channels and Transporters: Screening for activity against various ion channels and transporters, which are important targets in a number of physiological processes.

Investigation of Biorecognition and Molecular Recognition Principles for Specificity and Potency

A fundamental understanding of the principles governing the biorecognition of this compound and its analogues by their biological targets is essential for designing more specific and potent compounds.

Future research in this area should utilize a range of biophysical techniques to characterize the molecular interactions in detail: biophysics.orgindico.krresearchgate.netnih.govnmr-bio.com

X-ray Crystallography: Determining the three-dimensional structure of the compound in complex with its target protein to visualize the precise binding mode and key interactions at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using NMR to study the solution-state structure and dynamics of the ligand-target complex and to map the binding interface.

Isothermal Titration Calorimetry (ITC): Quantifying the thermodynamic parameters of the binding interaction, including enthalpy and entropy changes, to understand the driving forces behind complex formation.

Surface Plasmon Resonance (SPR): Measuring the kinetics of the binding interaction, including the association and dissociation rate constants, to provide a more complete picture of the binding event.

By systematically addressing these future research directions, the academic community can unlock the full potential of this compound and its analogues, leading to a deeper understanding of their chemical biology and paving the way for the development of novel molecular probes and preclinical candidates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Benzylpiperidin-4-yl)ethan-1-amine, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via alkylation of 4-aminopiperidine derivatives with benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) . Post-synthesis, purity validation requires HPLC (≥97% purity) coupled with mass spectrometry (MS) to confirm molecular weight (218.34 g/mol) and structural integrity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical to verify substituent positions, particularly the benzyl and ethanamine groups .

Q. How does the structural configuration of this compound influence its receptor-binding properties?

- Methodological Answer : The piperidine ring’s chair conformation and benzyl group orientation affect binding to neurotransmitter receptors (e.g., σ or dopamine receptors). Molecular docking studies using software like AutoDock Vina can predict binding affinities, while competitive radioligand assays (e.g., with [³H]-DTG for σ receptors) validate interactions experimentally . Comparative analysis with analogs lacking the ethanamine group (e.g., 1-benzylpiperidine) helps isolate functional contributions .

Q. What safety protocols are essential when handling this compound in vitro?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation or dermal exposure. In case of contact, flush eyes/skin with water for 15 minutes and consult a physician . Toxicity data gaps (e.g., acute oral LD₅₀) necessitate conservative handling, including waste neutralization with 10% acetic acid before disposal .

Advanced Research Questions

Q. How can contradictory data on the compound’s σ-receptor antagonism be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability or ligand concentrations). Standardize protocols using HEK-293 cells transfected with human σ-1 receptors and control ligands (e.g., haloperidol). Dose-response curves (0.1–100 µM) with triplicate replicates improve reliability . Cross-validate findings with in silico models (e.g., molecular dynamics simulations) to assess binding stability .

Q. What strategies enhance the compound’s metabolic stability for CNS-targeted studies?

- Methodological Answer : Introduce deuterium at the ethanamine group’s α-carbon to slow CYP450-mediated oxidation. Assess stability via liver microsome assays (human/rat, 1 mg/mL) with LC-MS monitoring. Co-administration with P-glycoprotein inhibitors (e.g., cyclosporin A) can improve blood-brain barrier penetration .

Q. How can structure-activity relationship (SAR) studies guide the design of more selective analogs?

- Methodological Answer : Systematically modify the benzyl group (e.g., halogenation or para-substitution) and piperidine N-alkylation. Test analogs in parallel functional assays (e.g., cAMP accumulation for GPCR activity). QSAR models using Hammett constants or logP values predict bioactivity trends .

Theoretical and Methodological Integration

Q. How should researchers align experimental design with theoretical frameworks for neuropharmacological applications?